
(4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride
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Overview
Description
(4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride: is a chemical compound with a molecular weight of 209.68 g/mol . It is a hydrochloride salt form of [4-(1H-pyrazol-5-yl)phenyl]methanamine, which is characterized by the presence of a pyrazole ring attached to a phenyl group and an amine group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-(1H-pyrazol-5-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Antimycobacterial Activity
Research has indicated that pyrazole derivatives, including (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride, exhibit significant activity against Mycobacterium tuberculosis (M.tb). A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidines that act as potent inhibitors of mycobacterial ATP synthase, a crucial enzyme for the survival of the bacteria. Compounds similar to (4-(1H-Pyrazol-5-yl)phenyl)methanamine have shown promising results in inhibiting M.tb growth in vitro, demonstrating their potential as anti-tubercular agents .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects. Studies have reported that compounds containing pyrazole moieties can effectively inhibit cyclooxygenase enzymes (COX), which play a central role in the inflammatory process. The structure of this compound suggests it may also possess these beneficial properties, making it a candidate for developing new anti-inflammatory drugs .
Antitumor Activity
The compound has been investigated for its antitumor properties. Research indicates that pyrazole derivatives can inhibit various cancer cell lines through different mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, studies on related compounds have shown that they can effectively target specific pathways involved in cancer progression .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyrazole derivatives. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific structure of this compound may enhance its efficacy in this area .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity is crucial for drug design. SAR studies have shown that modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity against different biological targets. For example, substituents on the phenyl ring or variations in the amine group can alter binding affinity and therapeutic effectiveness .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
- [5-(1H-pyrazol-4-yl)phenyl]methanamine hydrochloride
- [3-(1H-pyrazol-5-yl)phenyl]methanamine hydrochloride
- [4-(1H-pyrazol-3-yl)phenyl]methanamine hydrochloride
Uniqueness: The uniqueness of (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Biological Activity
The compound (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H12ClN3
Molecular Weight: 217.68 g/mol
The structure features a phenyl group substituted with a pyrazole moiety, which is known for contributing to various biological activities. The hydrochloride salt form enhances solubility, making it suitable for biological assays.
Anticancer Activity
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. Notably, studies have reported that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against several phytopathogenic fungi .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular integrity.
- Apoptosis Induction: It may activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Study 1: Anticancer Evaluation
A study conducted on a series of pyrazole derivatives, including this compound, revealed potent activity against various cancer cell lines. The compound was shown to significantly reduce cell viability in MDA-MB-231 cells with an IC50 value of approximately 15 µM after 48 hours of treatment .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .
Data Tables
Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10;/h1-6H,7,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNUGJARRLWNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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